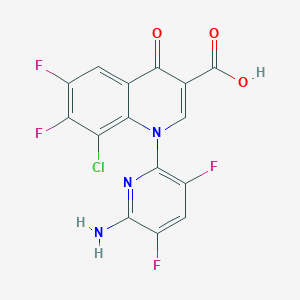
1-(6-Amino-3,5-difluoro-2-pyridinyl)-8-chloro-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Amino-3,5-difluoro-2-pyridinyl)-8-chloro-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid is a synthetic compound belonging to the quinolone class of antibiotics. This compound is known for its broad-spectrum antibacterial activity, targeting both gram-positive and gram-negative bacteria. It is a derivative of quinolone, characterized by the presence of multiple fluorine atoms, which enhance its antibacterial efficacy.
Vorbereitungsmethoden
The synthesis of 1-(6-Amino-3,5-difluoro-2-pyridinyl)-8-chloro-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid involves several steps:
Synthetic Routes: The compound is typically synthesized through a multi-step process starting from readily available precursors. The key steps include the formation of the quinoline core, introduction of the fluorine atoms, and functionalization of the pyridine ring.
Reaction Conditions: The reactions are carried out under controlled conditions, often requiring specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the synthesis is optimized for cost-effectiveness and scalability.
Analyse Chemischer Reaktionen
1-(6-Amino-3,5-difluoro-2-pyridinyl)-8-chloro-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form different derivatives, which may have varying degrees of antibacterial activity.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s efficacy and spectrum of activity.
Substitution: The fluorine atoms and other substituents on the quinoline and pyridine rings can be replaced with other groups to create new derivatives with enhanced properties.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts.
Major Products: The major products formed from these reactions include various quinolone derivatives, each with unique antibacterial properties.
Wissenschaftliche Forschungsanwendungen
1-(6-Amino-3,5-difluoro-2-pyridinyl)-8-chloro-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in the study of quinolone chemistry and the development of new synthetic methodologies.
Biology: The compound is employed in biological studies to understand its mechanism of action and its effects on bacterial cells.
Medicine: It is investigated for its potential use in treating bacterial infections, particularly those caused by antibiotic-resistant strains.
Wirkmechanismus
The antibacterial activity of 1-(6-Amino-3,5-difluoro-2-pyridinyl)-8-chloro-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid is primarily due to its ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and transcription in bacteria. By forming a complex with these enzymes, the compound prevents the supercoiling of bacterial DNA, leading to cell death .
Vergleich Mit ähnlichen Verbindungen
1-(6-Amino-3,5-difluoro-2-pyridinyl)-8-chloro-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid is unique among quinolone antibiotics due to its multiple fluorine substitutions, which enhance its antibacterial activity. Similar compounds include:
Delafloxacin: Known for its broad-spectrum activity and efficacy in acidic environments.
Finafloxacin: Exhibits high activity against both gram-positive and gram-negative bacteria.
Zabofloxacin: Effective against antibiotic-resistant strains and used in the treatment of respiratory infections.
Eigenschaften
Molekularformel |
C15H6ClF4N3O3 |
|---|---|
Molekulargewicht |
387.67 g/mol |
IUPAC-Name |
1-(6-amino-3,5-difluoropyridin-2-yl)-8-chloro-6,7-difluoro-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C15H6ClF4N3O3/c16-9-10(20)6(17)1-4-11(9)23(3-5(12(4)24)15(25)26)14-8(19)2-7(18)13(21)22-14/h1-3H,(H2,21,22)(H,25,26) |
InChI-Schlüssel |
HPKJNIOQVKJRMF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=C(C(=C1F)F)Cl)N(C=C(C2=O)C(=O)O)C3=C(C=C(C(=N3)N)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















